molecular formula C16H19ClN2 B1275429 1-Benzhydrylazetidin-3-amine hydrochloride CAS No. 1189735-08-7

1-Benzhydrylazetidin-3-amine hydrochloride

Cat. No. B1275429
CAS RN: 1189735-08-7
M. Wt: 274.79 g/mol
InChI Key: AMEKOBTVZHDIFP-UHFFFAOYSA-N
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Description

1-Benzhydrylazetidin-3-amine hydrochloride is a hydrochloride salt. It is a biochemical reagent and has a molecular formula of C16H19ClN2 . The molecular weight is 274.8 .


Synthesis Analysis

The synthesis of 3-amino-1-benzhydrylazetidine, a functionality often found in compounds of therapeutic potential, starts from commercially available benzhydrylazetidin-3-ol . This is reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile . Upon quenching with water, the mesylate intermediate is isolated by filtration . The wet filter cake is then treated with ammonium hydroxide/isopropanol in a Parr reactor at approximately 70°C . This procedure affords the titled compound as a mono acetate salt in a yield of 72–84% .


Physical And Chemical Properties Analysis

1-Benzhydrylazetidin-3-amine hydrochloride is highly soluble in water and other polar solvents. It has a melting point of 191-194 °C and a boiling point of 496.6 °C at 760 mmHg. This compound is stable under normal conditions and is not reactive with common reagents.

Scientific Research Applications

Synthesis and Development

  • Efficient Synthesis Processes : Research by Li et al. (2006) demonstrates a streamlined two-step process for synthesizing 3-amino-1-benzhydrylazetidine, a compound closely related to 1-Benzhydrylazetidin-3-amine hydrochloride. They utilize commercially available 1-benzhydrylazetidin-3-ol, reacting it with methanesulfonyl chloride to create the titled compound as a mono acetate salt (Li et al., 2006).

  • Process Optimization : A study by Reddy et al. (2010) developed an improved, scalable synthesis of 1-benzhydrylazetidin-3-ol, highlighting the compound's pharmaceutical importance. Their process minimized impurities and was high-yielding and chromatography-free (Reddy et al., 2010).

Chemical Applications and Reactions

  • Use in Hydroamination Reactions : Haak et al. (2000) identified alpha-aminodiphenylmethane as a convenient ammonia equivalent in dimethyltitanocene-catalyzed intermolecular hydroamination of alkynes, a process potentially involving similar compounds (Haak et al., 2000).

  • Nucleophilic Reactivity Studies : Research by Ammer et al. (2010) investigated the kinetics of reactions involving tertiary amines, including benzhydrylium ions, which are related to 1-Benzhydrylazetidin-3-amine hydrochloride. This study provides insights into the compound's potential reactivity and interaction with other chemicals (Ammer et al., 2010).

Biomedical and Analytical Applications

  • Synthesis of Azetidine-2-one Derivatives : Noolvi et al. (2014) synthesized azetidine-2-one derivatives of 1H-benzimidazole, showcasing the potential of similar structures in antimicrobial and cytotoxic activities. This suggests possible applications of 1-Benzhydrylazetidin-3-amine hydrochloride in similar biomedical fields (Noolvi et al., 2014).

  • Development of Chiral Reagents : Nodzewska et al. (2014) focused on the solvent-free synthesis of secondary N-Benzhydrylamines as chiral reagents. This research underscores the compound's potential use in creating chiral reagents for asymmetric chemical reactions (Nodzewska et al., 2014).

Safety And Hazards

1-Benzhydrylazetidin-3-amine hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fumes/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection . In case of skin contact, it is advised to wash with plenty of water . If inhaled, the person should be moved to fresh air . If it gets in the eyes, they should be rinsed cautiously with water for several minutes .

properties

IUPAC Name

1-benzhydrylazetidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2.ClH/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16H,11-12,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEKOBTVZHDIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420894
Record name 1-benzhydrylazetidin-3-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydrylazetidin-3-amine hydrochloride

CAS RN

102065-90-7, 1189735-08-7
Record name 3-Azetidinamine, 1-(diphenylmethyl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102065-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzhydrylazetidin-3-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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